(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with a carboxylic acid group and a 4-methyl-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid typically involves the construction of the cyclobutane ring followed by the introduction of the triazole moiety. One common method is the cycloaddition reaction to form the cyclobutane ring, followed by functionalization to introduce the carboxylic acid group. The triazole ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazines and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methyl group on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives of the carboxylic acid, reduced triazole derivatives, and substituted triazole compounds .
Scientific Research Applications
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known for its biological activity.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, forming non-covalent bonds that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutane derivatives and triazole-containing compounds such as:
Cyclobutane-1-carboxylic acid derivatives: These compounds share the cyclobutane ring and carboxylic acid group.
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities
Uniqueness
The uniqueness of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid lies in its combination of the cyclobutane ring and the 1,2,4-triazole moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-4-9-10-7(11)5-2-3-6(5)8(12)13/h4-6H,2-3H2,1H3,(H,12,13)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEXJAHNKGTYTC-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2CC[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.